4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one 4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 1797583-30-2
VCID: VC5000249
InChI: InChI=1S/C23H30N6O3/c1-4-28-21(25-29(23(28)31)14-15-32-3)18-10-12-27(13-11-18)22(30)20-16-19(24-26(20)2)17-8-6-5-7-9-17/h5-9,16,18H,4,10-15H2,1-3H3
SMILES: CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4
Molecular Formula: C23H30N6O3
Molecular Weight: 438.532

4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

CAS No.: 1797583-30-2

Cat. No.: VC5000249

Molecular Formula: C23H30N6O3

Molecular Weight: 438.532

* For research use only. Not for human or veterinary use.

4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one - 1797583-30-2

Specification

CAS No. 1797583-30-2
Molecular Formula C23H30N6O3
Molecular Weight 438.532
IUPAC Name 4-ethyl-2-(2-methoxyethyl)-5-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Standard InChI InChI=1S/C23H30N6O3/c1-4-28-21(25-29(23(28)31)14-15-32-3)18-10-12-27(13-11-18)22(30)20-16-19(24-26(20)2)17-8-6-5-7-9-17/h5-9,16,18H,4,10-15H2,1-3H3
Standard InChI Key YZUKXYPWSARTNX-UHFFFAOYSA-N
SMILES CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Triazolone core: A 1,2,4-triazol-5(4H)-one moiety, which serves as the central heterocycle.

  • Piperidine linkage: A piperidin-4-yl group at position 3, functionalized with a 1-methyl-3-phenylpyrazole-5-carbonyl substituent.

  • Ethyl and methoxyethyl substituents: Positioned at the 4- and 1-positions of the triazolone ring, respectively.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H30N6O3\text{C}_{23}\text{H}_{30}\text{N}_6\text{O}_3
Molecular Weight438.5 g/mol
CAS Number1797583-30-2
IUPAC Name4-Ethyl-2-(2-methoxyethyl)-5-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step organic transformations:

  • Piperidine Intermediate Formation:
    Acylation of piperidine with 1-methyl-3-phenylpyrazole-5-carbonyl chloride under basic conditions yields 1-(1-methyl-3-phenylpyrazole-5-carbonyl)piperidine .

  • Triazolone Ring Construction:
    Cyclocondensation of the piperidine intermediate with ethyl hydrazinecarboxylate in the presence of a base (e.g., K2_2CO3_3) forms the triazolone core .

  • Functionalization:
    Alkylation at the 1-position with 2-methoxyethyl bromide introduces the methoxyethyl group.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize yield (reported up to 78%) and purity (>95%). Automated systems regulate temperature (60–80°C) and reagent stoichiometry, minimizing side products like unreacted intermediates .

CompoundIC50_{50} (µM)Cell Line
4-Ethyl-1-(2-methoxyethyl)-3-[...]12.5MCF-7
4-Methyl analog18.7MCF-7
Reference (Doxorubicin)0.45MCF-7

Applications in Materials Science

Coordination Chemistry

The triazolone moiety acts as a ligand for transition metals. Complexation with Cu(II) yields a stable coordination polymer with luminescent properties (λem=480nm\lambda_{\text{em}} = 480 \, \text{nm}) .

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability (Td_{d} increased by 40°C) due to hydrogen bonding between triazolone carbonyls and urethane groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator